Dimercaptothiazol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

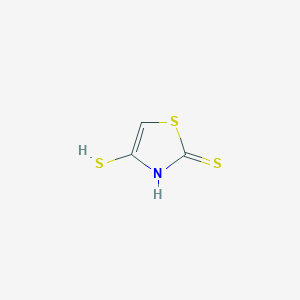

Structure

3D Structure

Properties

CAS No. |

913737-05-0 |

|---|---|

Molecular Formula |

C3H3NS3 |

Molecular Weight |

149.3 g/mol |

IUPAC Name |

4-sulfanyl-3H-1,3-thiazole-2-thione |

InChI |

InChI=1S/C3H3NS3/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6) |

InChI Key |

KWBXQDNGHQLAMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=S)S1)S |

Origin of Product |

United States |

Foundational & Exploratory

The Unveiling of CAS 1072-71-5: A Technical Guide to Dimercaptothiazole, Also Known as Bismuthiol I

For researchers, chemists, and professionals in drug development and materials science, the precise understanding of chemical entities is paramount. This guide provides an in-depth exploration of the compound registered under CAS number 1072-71-5, a versatile heterocyclic molecule known by several names, most notably 2,5-Dimercapto-1,3,4-thiadiazole, Dimercaptothiazole, and Bismuthiol I. This document will elucidate its chemical identity, properties, and key applications, with a focus on its roles as a chelating agent for metal determination and as a potent corrosion inhibitor.

Part 1: Establishing Chemical Identity: Synonyms and Structure

The compound with CAS number 1072-71-5 is a well-defined chemical entity with a rich history of application, leading to the use of several synonymous names in literature and commerce. It is crucial to recognize these synonyms to navigate the breadth of research available.

Primary Synonyms:

-

2,5-Dimercapto-1,3,4-thiadiazole (Systematic IUPAC Name)

-

Bismuthiol I[1]

-

Dimercaptothiazole (DMTD)[2]

-

1,3,4-Thiadiazole-2,5-dithiol[3]

The structural foundation of this molecule is a five-membered 1,3,4-thiadiazole ring, substituted with two mercapto (-SH) groups at positions 2 and 5. This structure is responsible for its characteristic chemical reactivity, particularly its ability to act as a bidentate ligand.

Chemical Structure of 2,5-Dimercapto-1,3,4-thiadiazole

Caption: Molecular structure of 2,5-Dimercapto-1,3,4-thiadiazole.

Part 2: Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of CAS 1072-71-5 is essential for its effective application. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂N₂S₃ | |

| Molecular Weight | 150.25 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [2][4] |

| Melting Point | 162 °C (decomposes) | [2] |

| Boiling Point | 211.3 ± 23.0 °C (Predicted) | |

| Density | 1.8 g/cm³ | [5] |

| Water Solubility | 20 g/L (at 20 °C) | [2] |

| Maximum Absorption (λmax) | 320 nm (in CH₃CN) | [2][6] |

| pKa | 5.66 ± 0.20 (Predicted) | [2] |

Part 3: Core Applications and Experimental Protocols

The unique molecular architecture of Dimercaptothiazole, featuring two thiol groups and nitrogen atoms within the heterocyclic ring, makes it an excellent chelating agent and a highly effective corrosion inhibitor.

Analytical Reagent for Metal Determination

Dimercaptothiazole's ability to form stable, colored complexes with various metal ions has been widely exploited for their quantitative determination.[3] Its high sensitivity and selectivity, particularly for heavy metals, make it a valuable tool in analytical chemistry.

This protocol outlines a non-extractive spectrophotometric method for the determination of trace amounts of lead. The method is based on the formation of a greenish-yellow chelate between lead(II) and 2,5-dimercapto-1,3,4-thiadiazole (DMTD) in a slightly acidic medium.[7][8]

Causality of Experimental Choices:

-

Slightly Acidic Medium (0.0015-0.01 M HCl): This pH range is optimal for the formation of the Pb-DMTD complex while minimizing the interference from other ions and preventing the precipitation of lead hydroxide.[7][9]

-

Wavelength of 375 nm: This is the wavelength of maximum absorbance (λmax) for the Pb-DMTD complex, ensuring the highest sensitivity for the measurement.[7][8]

-

Instantaneous Reaction and Stability: The rapid formation of a stable complex (stable for at least 24 hours) allows for immediate and reliable measurements without the need for lengthy incubation times.[7][8]

Experimental Workflow: Spectrophotometric Determination of Lead

Caption: Workflow for the spectrophotometric determination of lead using DMTD.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Standard Lead Solution (1000 ppm): Dissolve 1.598 g of analytical grade lead nitrate, Pb(NO₃)₂, in deionized water, add a few drops of concentrated nitric acid, and dilute to 1 liter in a volumetric flask. Prepare working standards by serial dilution.

-

DMTD Solution (0.1% w/v): Dissolve 0.1 g of 2,5-dimercapto-1,3,4-thiadiazole in 100 mL of a suitable solvent (e.g., ethanol or a slightly alkaline aqueous solution).

-

Hydrochloric Acid (0.01 M): Prepare by diluting concentrated HCl.

-

-

Calibration Curve Construction:

-

Into a series of 10 mL volumetric flasks, pipette aliquots of the working standard lead solutions to cover a concentration range of 0.1 to 40 µg/mL.

-

To each flask, add 1 mL of 0.01 M HCl.

-

Add 1 mL of the 0.1% DMTD solution.

-

Dilute to the mark with deionized water and mix well.

-

Measure the absorbance of each solution at 375 nm against a reagent blank.

-

Plot a graph of absorbance versus lead concentration to obtain the calibration curve.

-

-

Sample Analysis:

-

Prepare the sample solution and adjust its pH to be within the optimal range.

-

Take a suitable aliquot of the sample solution in a 10 mL volumetric flask.

-

Follow steps 2.2 to 2.4.

-

Measure the absorbance of the sample solution at 375 nm.

-

Determine the concentration of lead in the sample from the calibration curve.

-

The stoichiometric composition of the chelate formed between lead and DMTD is 1:2.[7][8]

Corrosion Inhibitor

Dimercaptothiazole is a highly effective corrosion inhibitor, particularly for copper and its alloys. Its derivatives are also used as additives in lubricating oils and greases for their anti-corrosion and antirust properties.[2]

Mechanism of Corrosion Inhibition:

The corrosion inhibition mechanism of Dimercaptothiazole is attributed to its ability to adsorb onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption process involves the lone pair of electrons on the sulfur and nitrogen atoms and the π-electrons of the thiadiazole ring, which interact with the vacant d-orbitals of the metal.[10] This results in the formation of a stable, coordinated layer that passivates the metal surface.[10]

Corrosion Inhibition Mechanism

Caption: Adsorption of Dimercaptothiazole on a metal surface to form a protective film.

The weight loss method is a straightforward and widely used technique to assess the efficiency of a corrosion inhibitor.

Causality of Experimental Choices:

-

Polishing and Cleaning of Metal Coupons: This ensures a uniform and reproducible surface, removing any pre-existing oxides or contaminants that could affect the corrosion rate.

-

Immersion in Inhibitor-Containing Corrosive Medium: This simulates the real-world application of the inhibitor. The concentration of the inhibitor is varied to determine the optimal effective concentration.

-

Controlled Temperature: Corrosion is a temperature-dependent process. Maintaining a constant temperature ensures that the observed differences in weight loss are due to the inhibitor's effect.

Step-by-Step Protocol:

-

Preparation of Metal Coupons:

-

Cut metal coupons (e.g., mild steel or copper) to a standard size.

-

Mechanically polish the coupons with successively finer grades of emery paper, then wash with deionized water and degrease with acetone.

-

Dry the coupons and weigh them accurately (W₁).

-

-

Corrosion Test:

-

Prepare the corrosive medium (e.g., 1 M HCl).

-

Prepare solutions of the corrosive medium containing different concentrations of Dimercaptothiazole.

-

Immerse the pre-weighed coupons in the test solutions, ensuring they are fully submerged. A blank test with no inhibitor is also run.

-

Maintain the solutions at a constant temperature for a specified period (e.g., 24 hours).

-

-

Analysis:

-

After the immersion period, remove the coupons from the solutions.

-

Carefully clean the coupons to remove corrosion products, wash with deionized water and acetone, dry, and reweigh (W₂).

-

Calculate the weight loss (ΔW = W₁ - W₂).

-

Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

Corrosion Rate (CR) = ΔW / (A * t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.

Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

-

Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole

The synthesis of Dimercaptothiazole is typically achieved through the reaction of hydrazine with carbon disulfide in an alkaline medium.[11]

Reaction Scheme:

Hydrazine + 2 Carbon Disulfide + Alkali → 2,5-Dimercapto-1,3,4-thiadiazole (salt form) + H₂O

The salt is then neutralized with an acid to yield the final product.

Synthesis Workflow

Caption: General workflow for the synthesis of 2,5-Dimercapto-1,3,4-thiadiazole.

Step-by-Step Protocol (Illustrative):

A patented method describes the following molar ratios for the synthesis: hydrazine hydrate: carbon disulfide: sodium hydroxide of 1:2.2-2.4:1.55-1.95.[5]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and cooling system, prepare a solution of sodium hydroxide in water and cool it.

-

Addition of Reactants: While maintaining a controlled temperature, add hydrazine hydrate to the cooled sodium hydroxide solution under an inert atmosphere. Subsequently, slowly add carbon disulfide to the reaction mixture.

-

Reaction: Allow the reaction to proceed with stirring for a specified duration to form the sodium salt of 2,5-dimercapto-1,3,4-thiadiazole.

-

Neutralization: Cool the reaction mixture and slowly add an acid (e.g., sulfuric acid or hydrochloric acid) to neutralize the solution and precipitate the product. The reaction with the neutralizing component is conducted at a temperature in the range of 10-60°C.[5]

-

Isolation: Filter the resulting solid precipitate.

-

Purification: Wash the precipitate with water to remove any inorganic salts and then dry to obtain the final product.

Part 4: Safety and Handling

2,5-Dimercapto-1,3,4-thiadiazole is harmful if swallowed and causes serious eye damage. It is also toxic to aquatic life with long-lasting effects.[6] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9]

Conclusion

The compound identified by CAS 1072-71-5, known interchangeably as Dimercaptothiazole and Bismuthiol I, is a multifaceted chemical with significant utility in analytical chemistry and materials protection. Its well-defined structure, characterized by the 1,3,4-thiadiazole core with two mercapto groups, underpins its efficacy as a chelating agent and a corrosion inhibitor. The experimental protocols detailed herein provide a foundation for its practical application in these domains. As research continues to uncover new applications for this versatile molecule, a thorough understanding of its fundamental properties and established methodologies is indispensable for scientific advancement.

References

-

PubMed. (n.d.). Spectrophotometric determination of lead in industrial, environmental, biological and soil samples using 2,5-dimercapto-1,3,4-thiadiazole. Retrieved from [Link]

- Google Patents. (n.d.). WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5....

-

ResearchGate. (2015). Determination of Lead using 2, 5-Dimercapto-1, 3, 4-Thiodiazole (DMTD). Retrieved from [Link]

-

tradeKorea.com. (n.d.). Bismuththiol CAS 1072-71-5 DMTD Dimercapto Thiadiazole. Retrieved from [Link]

-

Chemsrc. (n.d.). Bismuthiol | CAS#:1072-71-5. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimercapto-1,3,4-thiadiazole. Retrieved from [Link]

-

ResearchGate. (2021). Corrosion inhibition of locally de-passivated surfaces by DFT study of 2-mercaptobenzothiazole on copper. Retrieved from [Link]

-

CNKI. (n.d.). PREPARATION OF 2, 5-DIMERCAPTO-1, 3, 4-THIADIAZOLE AND ITS DERIVATIVES. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Assaying Bismuth Determination Method - 911Metallurgist [911metallurgist.com]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. Spectrophotometric titration of bismuth with EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole produced by said method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectrophotometric determination of lead in industrial, environmental, biological and soil samples using 2,5-dimercapto-1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PREPARATION OF 2, 5-DIMERCAPTO-1, 3, 4-THIADIAZOLE AND ITS DERIVATIVES [sioc-journal.cn]

An In-depth Technical Guide to the Thermodynamic Properties of 1,3,4-Thiadiazole-2,5-dithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,4-Thiadiazole-2,5-dithiol (DMTD), a versatile heterocyclic compound, holds significant interest across various scientific disciplines, including pharmaceuticals, materials science, and agrochemicals.[1] Its unique chemical structure, characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms, imparts a range of valuable properties.[2] A thorough understanding of its thermodynamic properties is paramount for optimizing its synthesis, predicting its stability, and designing novel applications. This guide provides a comprehensive overview of the thermodynamic characteristics of DMTD, delving into its tautomeric nature, thermal stability, and key thermodynamic parameters.

Introduction: The Significance of 1,3,4-Thiadiazole-2,5-dithiol

1,3,4-Thiadiazole and its derivatives are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities.[2][3] The 1,3,4-thiadiazole scaffold is a key component in a variety of medicinally important molecules.[4] Specifically, 1,3,4-thiadiazole-2,5-dithiol, also known as 2,5-dimercapto-1,3,4-thiadiazole or Bismuthiol I, serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its ability to form coordination complexes with metals also makes it a valuable component in materials science and catalysis.[1]

The thermodynamic stability of a compound is a critical factor in drug development and material science. It dictates the compound's shelf-life, its behavior under various processing conditions, and its potential degradation pathways. For researchers and drug development professionals, a deep understanding of the thermodynamic properties of DMTD is essential for:

-

Predicting Reaction Outcomes: Knowledge of the enthalpy of formation and Gibbs free energy of formation allows for the prediction of the feasibility and spontaneity of chemical reactions involving DMTD.

-

Ensuring Stability and Shelf-life: Understanding the thermal decomposition profile of DMTD is crucial for determining its stability under storage and handling conditions.

-

Optimizing Synthetic Routes: Thermodynamic data can aid in the optimization of synthetic pathways to maximize yield and minimize energy consumption.

-

Computational Modeling: Accurate thermodynamic parameters are essential for the development and validation of computational models used in drug design and materials discovery.

The Critical Role of Tautomerism in Thermodynamic Properties

A key feature of 1,3,4-thiadiazole-2,5-dithiol is its existence in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of DMTD, the molecule can exist in dithiol, thione-thiol, and dithione forms. The equilibrium between these tautomers is influenced by the physical state (solid or solution), solvent polarity, and pH.[5]

The predominance of a particular tautomer has a significant impact on the molecule's overall thermodynamic properties. Computational studies have shown that the thione form is the most stable tautomer for mercaptothiadiazoles.[6] This stability is a crucial factor to consider when evaluating experimental thermodynamic data and performing theoretical calculations.

Caption: Tautomeric forms of 1,3,4-thiadiazole-2,5-dithiol.

Experimental and Computational Thermodynamic Studies

Experimental Methodologies

The determination of thermodynamic properties for sulfur-containing heterocyclic compounds typically involves a combination of calorimetric techniques.

Combustion calorimetry is the primary experimental technique for determining the standard molar enthalpy of formation (ΔfH°m) of organic compounds. The procedure involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a calorimeter.

Step-by-Step Protocol for Rotating-Bomb Combustion Calorimetry:

-

Sample Preparation: A pellet of the crystalline sample is prepared and its mass is accurately determined.

-

Bomb Preparation: The pellet is placed in a silica crucible within a rotating-bomb calorimeter. A small amount of water is added to the bomb to ensure that the sulfur combustion products (SO₂) are converted to aqueous sulfuric acid.

-

Combustion: The bomb is filled with high-purity oxygen to a pressure of approximately 3.04 MPa and ignited. The bomb is rotated to ensure complete dissolution of the combustion products.

-

Temperature Measurement: The temperature change of the water in the calorimeter is precisely measured.

-

Data Analysis: The corrected temperature rise is used to calculate the specific energy of combustion. The standard molar enthalpy of combustion is then determined, and subsequently, the standard molar enthalpy of formation in the crystalline phase is derived using Hess's law.

Caption: Workflow for Combustion Calorimetry.

The standard molar enthalpy of sublimation (ΔsubH°m) is a crucial parameter for converting thermodynamic data from the crystalline phase to the gaseous phase. This can be determined using the Knudsen effusion method, which measures the vapor pressure of a substance as a function of temperature.[6] Alternatively, Calvet microcalorimetry can be used to measure the enthalpy of sublimation directly.

Computational Approaches

Quantum chemical calculations are powerful tools for complementing and predicting thermodynamic properties. High-level theoretical methods, such as G3(MP2)//B3LYP, are often employed to calculate the gas-phase enthalpies of formation.

Computational Workflow:

-

Geometry Optimization: The molecular geometry of the most stable tautomer (the thione form) is optimized using a method like B3LYP with a suitable basis set.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface and to obtain thermal corrections.

-

Single-Point Energy Calculation: A high-level single-point energy calculation is performed using a method like G3(MP2).

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reactions.

Caption: Workflow for Computational Thermochemistry.

Summary of Thermodynamic Data for Related Compounds

The following table summarizes the experimental thermodynamic data for 2-mercapto-1,3,4-thiadiazole and 2-mercapto-5-methyl-1,3,4-thiadiazole, which can serve as valuable estimates for the properties of 1,3,4-thiadiazole-2,5-dithiol.[6]

| Compound | ΔfH°m(cr) / kJ·mol⁻¹ | ΔsubH°m / kJ·mol⁻¹ | ΔfH°m(g) / kJ·mol⁻¹ | S°m(g) / J·K⁻¹·mol⁻¹ | ΔfG°m(g) / kJ·mol⁻¹ |

| 2-Mercapto-1,3,4-thiadiazole | Data not available | Data not available | Data not available | Data not available | Data not available |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific values from the reference are not provided in the abstract. The full paper would be required for this data.

Thermal Stability and Decomposition

The thermal stability of 1,3,4-thiadiazole-2,5-dithiol is a critical parameter for its practical applications. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to investigate the thermal behavior of materials.

High-vacuum thermolysis experiments have shown that 2,5-dimercapto-1,3,4-thiadiazole decomposes to produce isothiocyanic acid (HNCS), carbon disulfide (CS₂), and hydrogen cyanide (HCN).[6] The thermal decomposition of related copper (II) and zinc (II) complexes of 5-amino-2-thiol-1,3,4-thiadiazole has also been studied, with gaseous products such as CO₂, SO₂, and NO₂ being evolved.[7]

A typical TGA/DSC analysis would provide the following information:

-

Decomposition Temperature: The temperature at which the compound begins to decompose.

-

Mass Loss: The percentage of mass lost at each decomposition step.

-

Enthalpy of Fusion/Decomposition: The heat absorbed or released during phase transitions or decomposition.

Conclusion

The thermodynamic properties of 1,3,4-thiadiazole-2,5-dithiol are of fundamental importance for its application in drug development and material science. This guide has provided an in-depth overview of the key thermodynamic considerations for this compound, with a particular focus on the critical role of tautomerism. While specific experimental data for DMTD remains to be fully elucidated in publicly available literature, the methodologies and data from closely related compounds offer a strong foundation for estimation and further investigation. Future work should focus on the precise experimental determination of the enthalpy of formation, entropy, and Gibbs free energy of 1,3,4-thiadiazole-2,5-dithiol to further enhance its scientific and industrial applications.

References

- 174 Thiadiazoles and Their Properties. (2021). ISRES Publishing.

- Thermodynamic properties of 2-mercapto-, 2,5-dimethyl- and 2-mercapto-5-methyl-1,3,4-thiadiazole. (2022).

- Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. (2020). The American Journal of Applied Sciences.

- 2,5-Dimercapto-1,3,4-thiadiazole, 98%. Thermo Scientific Chemicals.

- 1,3,4-Thiadiazole-2,5-dithiol. Chem-Impex.

- 2,5-Dimercapto-1,3,4-thiadiazole | C2H2N2S3 | CID 2723630. PubChem.

- Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. (2005). Journal of Thermal Analysis and Calorimetry.

- Synthesis and characterization of 1,3,4-thiadiazole-2,5-dithio crown ethers. (2001).

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu

- 2,5-Dimercapto-1,3,4-thiadiazole (DMTD). Benchchem.

- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). Dovepress.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. isres.org [isres.org]

- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)|High-Purity Reagent [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Yield Synthesis of Bis-Schiff Base Derivatives from 2,5-Dimercapto-1,3,4-Thiadiazole

Abstract

This application note details a robust, three-stage protocol for synthesizing bis-Schiff base derivatives starting from 2,5-dimercapto-1,3,4-thiadiazole (DMTD) .[1] Unlike simple amines, DMTD requires structural modification to serve as a Schiff base precursor. This guide elucidates the "Hydrazide Linker Strategy," converting the dithiol core into a dihydrazide intermediate, which subsequently undergoes condensation with aromatic aldehydes. These derivatives are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties.[2]

Scientific Background & Retrosynthesis

The Challenge: Thione-Thiol Tautomerism

2,5-dimercapto-1,3,4-thiadiazole exists in equilibrium between its dithiol and dithione tautomers. Crucially, the ring nitrogens are not available for direct Schiff base condensation (formation of

To generate a Schiff base, we must introduce an exocyclic primary amine. The most chemically sound approach is S-alkylation followed by hydrazinolysis , creating a pendant hydrazine group capable of forming stable hydrazones (functionally equivalent to Schiff bases in this context).

Synthetic Pathway Strategy

The synthesis follows a linear, three-step pathway:

-

S-Alkylation: Conversion of DMTD to a diester using ethyl chloroacetate.

-

Hydrazinolysis: Nucleophilic acyl substitution of the ester with hydrazine hydrate to form the dihydrazide.

-

Condensation: Acid-catalyzed reaction with aromatic aldehydes to yield the final Bis-Schiff base.

Figure 1: The linear synthetic workflow for converting DMTD into Bis-Schiff Base derivatives via the hydrazide linker strategy.

Experimental Protocols

Materials Required[3][4][5][6][7][8][9][10][11][12]

-

Precursor: 2,5-dimercapto-1,3,4-thiadiazole (DMTD)[3]

-

Reagents: Ethyl chloroacetate, Hydrazine hydrate (99%), Potassium Carbonate (

), Glacial Acetic Acid. -

Solvents: Absolute Ethanol, DMF (Dimethylformamide), DMSO (for recrystallization if needed).

-

Aldehydes: Various substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).

Stage 1: Synthesis of Diethyl 2,2'-(1,3,4-thiadiazole-2,5-diyl)bis(sulfanediyl)diacetate[1][8][13]

Objective: Mask the thiol groups and introduce an ester handle.

-

Dissolution: Dissolve 0.01 mol (1.50 g) of DMTD in 30 mL of absolute ethanol (or dry acetone) in a round-bottom flask.

-

Base Addition: Add 0.022 mol of anhydrous

to the solution. Stir for 15 minutes at room temperature to facilitate deprotonation. -

Alkylation: Dropwise add 0.022 mol of ethyl chloroacetate .

-

Reflux: Heat the mixture under reflux for 6–8 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Isolation: Pour the reaction mixture onto crushed ice. A solid precipitate will form.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Expected Yield: ~85-92%

-

Appearance: Colorless/White crystals.

-

Stage 2: Synthesis of 2,5-bis(mercaptoacetichydrazide)-1,3,4-thiadiazole[1][13]

Objective: Convert the ester to a hydrazide (the Schiff base acceptor).

-

Mixing: Dissolve 0.01 mol of the Diester (from Stage 1) in 25 mL of ethanol.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (0.05 mol) to the solution.

-

Reflux: Reflux the mixture for 4–6 hours.

-

Observation: A white solid often precipitates during the reflux or upon cooling.

-

Isolation: Cool to room temperature. Filter the solid.[4][3]

-

Purification: Wash thoroughly with ethanol to remove excess hydrazine. Recrystallize from ethanol/water.

-

Melting Point: Typically high (>180°C).

-

Validation: IR spectrum should show sharp

bands (3200-3300 cm⁻¹) and amide carbonyl stretch (~1660-1690 cm⁻¹).

-

Stage 3: General Procedure for Bis-Schiff Base Condensation

Objective: Formation of the final pharmacophore.

-

Preparation: Dissolve 0.001 mol of the Dihydrazide (from Stage 2) in 20 mL of absolute ethanol. Note: If solubility is poor, add a few drops of DMF.

-

Aldehyde Addition: Add 0.0022 mol (slight excess) of the appropriate aromatic aldehyde .

-

Catalysis: Add 3–5 drops of Glacial Acetic Acid .

-

Reflux: Reflux for 6–10 hours.

-

Work-up: Cool the mixture. Pour into ice-cold water if precipitation does not occur spontaneously.

-

Purification: Filter the precipitate, wash with ethanol, and recrystallize from DMF/Ethanol or DMSO.

Mechanistic Insight: Acid-Catalyzed Condensation

The formation of the Schiff base (hydrazone) is a reversible equilibrium. We drive the reaction forward by removing water (via heat/reflux) and using acid catalysis.

Figure 2: Step-by-step mechanism of the acid-catalyzed condensation between the hydrazide intermediate and the aromatic aldehyde.[4][3]

Characterization & Validation Data

To ensure the integrity of the synthesized compounds, compare your results against these standard spectral markers.

| Technique | Functional Group | Expected Signal / Range | Interpretation |

| FT-IR | C=N (Imine) | 1610 – 1640 cm⁻¹ | Confirmation of Schiff Base formation. |

| FT-IR | C=O (Amide) | 1660 – 1690 cm⁻¹ | Retention of the hydrazide linker carbonyl. |

| FT-IR | NH (Amide) | 3100 – 3250 cm⁻¹ | Broad band; confirms amide linkage. |

| H-NMR | -N=CH- | δ 8.0 – 8.8 ppm (Singlet) | Diagnostic peak for the azomethine proton. |

| H-NMR | -NH- (Amide) | δ 10.0 – 12.0 ppm (Singlet) | Often exchangeable with |

| H-NMR | Ar-H | δ 6.5 – 8.0 ppm (Multiplet) | Aromatic protons from the aldehyde moiety. |

Self-Validation Check:

-

If the -NH2 doublet (seen in the precursor dihydrazide around 4.0-5.0 ppm) is still present in the final NMR, the reaction is incomplete.

-

If the C=N band is absent in IR, the condensation failed.

References

-

Al-Amiery, A. A., et al. (2012). Synthesis and Antioxidant Activities of Novel 5-Substituted-1,3,4-Thiadiazole-2-thiols. Journal of Chemistry. Link

-

Salimon, J., et al. (2010).[4] Synthesis, Characterization and Biological Activity of Schiff Bases of 2,5-Dimercapto-1,3,4-thiadiazole. Australian Journal of Basic and Applied Sciences.[4] Link

-

Yusuf, M., et al. (2008).[6] Syntheses and anti-depressant activity of 5-amino-1,3,4-thiadiazole-2-thiol imines and thiobenzyl derivatives. Bioorganic & Medicinal Chemistry. Link

-

Jalal, H., et al. (2025/2016). Synthesis and Characterization of New Schiff Bases Derivative from 2,5-Dimercaptothiadiazole. Journal of Global Pharma Technology. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2724497, 2,5-Dimercapto-1,3,4-thiadiazole. Link

Sources

- 1. Synthesis and Characterization of New Schiff Bases Derivative from 2, 5Ù€ Dimarcaptothiadiazole | Journal of Global Pharma Technology [jgpt.co.in]

- 2. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole produced by said method - Google Patents [patents.google.com]

- 4. ajbasweb.com [ajbasweb.com]

- 5. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. theamericanjournals.com [theamericanjournals.com]

Protocol: Electrochemical Impedance Spectroscopy (EIS) for DMTD Corrosion Inhibitor Profiling

Abstract & Scope

This application note details the protocol for evaluating the corrosion inhibition efficiency of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) using Electrochemical Impedance Spectroscopy (EIS) . While DMTD derivatives are pharmacologically active (e.g., in cephalosporin synthesis), this guide focuses on its role as a corrosion inhibitor for metallic infrastructure (copper, mild steel) critical to pharmaceutical manufacturing bioreactors and piping systems.

The protocol moves beyond basic setup, integrating mechanistic insights into the DMTD film formation (polymerization/complexation) and providing a self-validating workflow using Kramers-Kronig transforms.

Theoretical Grounding: The DMTD Mechanism

To design the EIS experiment correctly, one must understand the physical system being modeled. DMTD does not merely adsorb; it reacts.

-

Chemisorption: On copper surfaces, DMTD adsorbs via exocyclic sulfur atoms.

-

Film Formation: It forms a polymeric complex

, creating a barrier layer. -

EIS Implication: A simple Randles circuit is often insufficient. The interface typically exhibits two time constants : one for the DMTD film dielectric properties and one for the charge transfer process at the metal surface.

Experimental Configuration

The Electrochemical Cell

A standard three-electrode configuration is mandatory to isolate the working electrode's response.

Figure 1: Schematic of the 3-electrode EIS setup. The Faraday cage is critical for low-frequency (<100 mHz) noise reduction.

Hardware Specifications

| Component | Specification | Rationale |

| Potentiostat | Frequency Range: | Must capture high-freq film capacitance and low-freq diffusion/charge transfer. |

| Reference Electrode | Saturated Calomel (SCE) or Ag/AgCl | Stable potential is non-negotiable for valid AC perturbation. |

| Counter Electrode | Platinum Mesh / Graphite Rod | Surface area must be |

| Faraday Cage | Grounded Metal Enclosure | Essential for measuring impedances |

Experimental Protocol

Step 1: Surface Preparation (The Foundation)

EIS is surface-sensitive. Inconsistent polishing leads to "noisy" Constant Phase Elements (CPE).

-

Grind: Wet grind samples (Cu or Steel) with SiC paper sequentially (400, 600, 800, 1000, 1200 grit).

-

Polish: Mirror finish using 0.3

alumina slurry. -

Clean: Ultrasonic bath in ethanol (5 min)

Deionized water rinse

Step 2: Electrolyte & Inhibitor Dosing

-

Base Electrolyte: 3.5% NaCl (simulated seawater) or 0.5 M

(acidic cleaning simulation). -

DMTD Preparation: Dissolve DMTD in a small volume of ethanol before adding to the aqueous phase (DMTD has low water solubility).

-

Concentration Range: Typically 10 ppm to 500 ppm.

Step 3: Open Circuit Potential (OCP) Stabilization

CRITICAL: Do NOT start EIS immediately. The Double Layer (DL) and DMTD film must reach equilibrium.

-

Protocol: Monitor OCP for 30–60 minutes.

-

Stability Criteria:

over 5 minutes. -

Why? Drifting potential during EIS causes non-linear artifacts (skewed tails in Nyquist plots).

Step 4: EIS Acquisition Parameters

| Parameter | Setting | Notes |

| Mode | Potentiostatic | Standard for stable corrosion systems. |

| DC Potential | OCP (0 V vs Open Circuit) | Perturb around the equilibrium. |

| AC Amplitude | 10 mV RMS | Small enough to maintain linearity, large enough for signal-to-noise ratio. |

| Frequency Range | High freq = Film/Solution; Low freq = Corrosion Rate ( | |

| Points/Decade | 10 | Sufficient density for fitting equivalent circuits. |

Data Analysis & Modeling

Interpreting the Spectra

-

Nyquist Plot: Look for a depressed semicircle.[1][2]

-

High Freq: Solution resistance (

).[1] -

Mid Freq: Film properties (if 2nd loop exists) or Double Layer capacitance.

-

Diameter: Corresponds to Polarization Resistance (

). Larger diameter = Better Inhibition.

-

-

Bode Plot:

-

Phase Angle: A phase angle approaching -90° over a wide frequency range indicates a high-quality, capacitive protective film.

-

Equivalent Circuit Modeling

For DMTD, a simple Randles circuit is often insufficient due to the adsorbed film. We use a Modified Randles Circuit with Film Interface .

Figure 2: Equivalent Circuit Model R(Q(R(QR))).

Calculating Inhibition Efficiency ( )

Once

Validation: The "Trustworthiness" Check

A common failure in EIS is accepting data that violates Linearity, Causality, or Stability.

-

Kramers-Kronig (K-K) Transform: Always run a K-K test on your raw data. If the experimental data deviates from the K-K reconstruction by

, the system was unstable (drifting OCP) or non-linear (amplitude too high). -

Chi-Squared (

) Fit: When fitting the circuit, aim for

References

-

ASTM International. (2023). ASTM G106-89(2023) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International. [Link]

-

Quraishi, M. A., et al. (2025). "Inhibition effects of 2,5-dimercapto-1,3,4-thiadiazole on the corrosion of mild steel in sulphuric acid solution." ResearchGate. [Link]

-

Gamry Instruments. (n.d.). "Basics of Electrochemical Impedance Spectroscopy." Gamry Application Notes. [Link]

-

Zhang, F., et al. (2025). "The adsorption of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) on copper surface and its binding behavior." Spectroscopy and Spectral Analysis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiadiazole Synthesis from Carbon Disulfide and Hydrazine

Welcome to the technical support center for the synthesis of thiadiazole derivatives using carbon disulfide (CS₂) and hydrazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered during this synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The synthesis of 1,3,4-thiadiazoles from hydrazine and carbon disulfide is a well-established method, but it is not without its challenges. The highly reactive and hazardous nature of the starting materials necessitates careful handling and a thorough understanding of the reaction mechanism to ensure both safety and success. This guide will provide in-depth troubleshooting advice, frequently asked questions, a detailed experimental protocol, and a comprehensive list of references to support your work.

Troubleshooting Guide

Low yields, unexpected side products, and purification difficulties are common hurdles in this synthesis. The following table outlines frequent problems, their probable causes, and actionable solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inadequate Base: The reaction requires a strong base (e.g., KOH, NaOH) to deprotonate the hydrazine and facilitate the nucleophilic attack on CS₂.[1][2] 2. Poor Quality Reagents: Hydrazine can degrade over time, and CS₂ can contain impurities. 3. Incorrect Stoichiometry: The molar ratios of reactants are critical for driving the reaction to completion.[3] 4. Suboptimal Temperature: The reaction is often temperature-sensitive. | 1. Ensure adequate base: Use freshly prepared solutions of a strong base. The base is crucial for the formation of the dithiocarbazinate salt intermediate.[1][2] 2. Use high-purity reagents: Use freshly opened or properly stored hydrazine and CS₂. Consider purifying reagents if their quality is questionable. 3. Optimize molar ratios: A common starting point is a 1:2 molar ratio of hydrazine to CS₂. However, this may need to be optimized for your specific substrate.[3] 4. Control the reaction temperature: The initial reaction is often carried out at low temperatures (0-5 °C) to control the exothermic reaction, followed by heating to drive the cyclization. |

| Formation of a Tarry, Intractable Residue | 1. Excessive Heat: Overheating the reaction mixture can lead to polymerization and decomposition of intermediates. 2. Presence of Water (in some cases): While some protocols use aqueous hydrazine, anhydrous conditions are often preferred to prevent hydrolysis of intermediates.[4] 3. Air Oxidation: Some intermediates may be sensitive to air oxidation. | 1. Maintain strict temperature control: Use an ice bath during the initial addition of reagents and carefully monitor the temperature throughout the reaction. 2. Use anhydrous solvents and reagents: Dry your solvents and consider using anhydrous hydrazine if you suspect water is causing issues. 3. Perform the reaction under an inert atmosphere: Using nitrogen or argon can prevent oxidation of sensitive intermediates. |

| Unexpected Color Changes | 1. Formation of Polysulfides: A deep red or orange color can indicate the formation of polysulfides from the reaction of sulfur-containing intermediates. 2. Decomposition of Starting Materials or Products: A dark brown or black color may suggest decomposition. | 1. Monitor the reaction closely: While some color change is expected, a rapid and intense color change may indicate a problem. 2. Control the addition rate of reagents: Slow, dropwise addition of CS₂ to the hydrazine solution can help to control the reaction and minimize side reactions. |

| Difficult Purification | 1. Presence of Multiple Side Products: Incomplete reaction or side reactions can lead to a complex mixture that is difficult to separate. 2. Product is highly polar or insoluble: The desired thiadiazole may be difficult to extract or recrystallize. | 1. Optimize reaction conditions: A higher-yielding reaction will simplify purification. Consider using Thin Layer Chromatography (TLC) to monitor the reaction progress and identify the number of components in the mixture.[4] 2. Choose an appropriate purification method: Recrystallization is often the first choice. If that fails, column chromatography with an appropriate solvent system may be necessary.[4] For highly polar compounds, reverse-phase chromatography might be required. |

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of 1,3,4-thiadiazoles from hydrazine and CS₂?

A1: The reaction proceeds through a multi-step mechanism. First, the hydrazine acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide. In the presence of a base, a dithiocarbazinate salt is formed. This intermediate then undergoes cyclization, typically with the elimination of hydrogen sulfide (H₂S), to form the stable 1,3,4-thiadiazole ring. The exact mechanism and intermediates can vary depending on the specific reactants and reaction conditions.

Q2: What is the role of the base in this reaction?

A2: The base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), plays a crucial role in deprotonating the hydrazine, making it a more potent nucleophile. It also facilitates the formation of the dithiocarbazinate salt intermediate, which is a key step in the reaction pathway.[1][2]

Q3: Should I use hydrazine hydrate or anhydrous hydrazine?

A3: The choice between hydrazine hydrate and anhydrous hydrazine depends on the specific protocol and the sensitivity of your starting materials to water. Hydrazine hydrate is more commonly used due to its lower cost and easier handling. However, for reactions that are sensitive to water, anhydrous hydrazine may be necessary to achieve higher yields and fewer side products.[4]

Q4: What are the primary safety concerns when working with carbon disulfide and hydrazine?

A4: Both carbon disulfide and hydrazine are highly hazardous materials and must be handled with extreme caution in a well-ventilated fume hood.

-

Carbon Disulfide (CS₂): It is extremely flammable with a very low autoignition temperature, meaning it can be ignited by hot surfaces like steam pipes or hot plates.[5] It is also highly toxic and can be absorbed through the skin.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrazine (N₂H₄): It is a corrosive and toxic substance. It is also a suspected carcinogen. Avoid inhalation and skin contact.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. This allows you to determine the optimal reaction time and can also give an indication of the presence of any side products.

Q4: What are some common side products and how can I identify them?

A4: Side products can arise from incomplete reactions or alternative reaction pathways. Common side products may include unreacted starting materials, thiourea derivatives, or other heterocyclic compounds. These can often be identified by comparing the TLC of the reaction mixture to authentic samples of the starting materials. For a more detailed analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to elucidate the structures of any impurities.[6]

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole

This protocol is a general guideline for the synthesis of a 2,5-disubstituted-1,3,4-thiadiazole from a carboxylic acid hydrazide and carbon disulfide. It is essential to adapt this protocol based on the specific substrate and to perform a thorough literature search for procedures tailored to your target molecule.

Materials:

-

Carboxylic acid hydrazide (1.0 eq)

-

Potassium hydroxide (1.1 eq)

-

Ethanol (solvent)

-

Carbon disulfide (1.1 eq)

-

Hydrazine hydrate (excess)

-

Hydrochloric acid (for acidification)

-

Ice bath

Procedure:

-

Formation of the Potassium Dithiocarbazinate Salt:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the carboxylic acid hydrazide (1.0 eq) and potassium hydroxide (1.1 eq) in ethanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of a precipitate (the potassium salt) is often observed.

-

-

Cyclization to the Thiadiazole Ring:

-

To the reaction mixture containing the potassium dithiocarbazinate salt, add an excess of hydrazine hydrate.

-

Heat the mixture to reflux and monitor the reaction progress by TLC. The reflux time can vary from a few hours to overnight depending on the substrate.

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5-6. This will precipitate the crude product.

-

Filter the precipitate, wash it with cold water, and dry it under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture). If recrystallization is not sufficient, column chromatography on silica gel may be necessary.[4]

-

Visualizing the Synthesis and Troubleshooting

To better understand the workflow and decision-making process in optimizing your thiadiazole synthesis, the following diagrams are provided.

Caption: A typical workflow for the synthesis of 1,3,4-thiadiazoles.

Sources

- 1. mdpi.com [mdpi.com]

- 2. connectjournals.com [connectjournals.com]

- 3. WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole produced by said method - Google Patents [patents.google.com]

- 4. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. mdpi.com [mdpi.com]

Purification techniques for recrystallizing crude 2,5-dimercapto-1,3,4-thiadiazole

Welcome to the dedicated support center for the purification of crude 2,5-dimercapto-1,3,4-thiadiazole (DMTD). This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity DMTD through recrystallization. Our focus is on not just the "how," but the "why," grounding our protocols in established chemical principles to ensure robust and reproducible results.

Understanding the Purification Challenge

Crude 2,5-dimercapto-1,3,4-thiadiazole, commonly synthesized from the reaction of hydrazine hydrate and carbon disulfide, often contains unreacted starting materials, intermediates, and side-products.[1][2] The goal of recrystallization is to leverage differences in solubility between DMTD and these impurities to isolate the pure, crystalline product. The choice of solvent and adherence to a precise methodology are paramount for success.

Troubleshooting Guide: Recrystallization of DMTD

This section addresses specific issues that may arise during the recrystallization of crude DMTD. Each problem is followed by an analysis of potential causes and a step-by-step solution.

Problem 1: Low or No Crystal Formation Upon Cooling

Symptoms: The solution remains clear or slightly cloudy after cooling, with no significant precipitation of crystalline solid.

Causality Analysis: This issue typically points to one of two scenarios: either an excessive amount of solvent was used, leading to a solution that is not supersaturated, or the cooling process was not sufficient to induce crystallization.

Step-by-Step Solution:

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

-

Seeding: If available, add a single, pure crystal of DMTD to the solution. This "seed" crystal provides a template for further crystallization.

-

-

Reduce Solvent Volume:

-

Gently heat the solution to boiling and reduce the volume by 10-20% by evaporation. This will increase the concentration of DMTD.

-

Allow the solution to cool again, slowly and undisturbed.

-

-

Enhance Cooling:

-

If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the solubility of DMTD.

-

Problem 2: The Product "Oils Out" Instead of Crystallizing

Symptoms: Instead of forming distinct crystals, the product separates as an oily, viscous liquid at the bottom of the flask.

Causality Analysis: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point in the solvent system, or when the solution is supersaturated to a very high degree. The presence of certain impurities can also depress the melting point of the mixture, exacerbating this issue.

Step-by-Step Solution:

-

Re-dissolve the Oil:

-

Add a small amount of additional hot recrystallization solvent (e.g., ethanol) until the oil completely redissolves.

-

-

Promote Slower Cooling:

-

Ensure the flask is allowed to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can be effective. Slow cooling encourages the formation of an ordered crystal lattice rather than amorphous precipitation.

-

-

Modify the Solvent System:

-

If the issue persists, consider using a mixed solvent system. For DMTD, an ethanol-water mixture can be effective.[3] Dissolve the crude product in a minimum of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol to clarify the solution before allowing it to cool slowly.

-

Problem 3: Poor Recovery of the Final Product

Symptoms: The final mass of the dried, recrystallized DMTD is significantly lower than expected.

Causality Analysis: Low recovery can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or excessive washing of the collected crystals. A certain amount of product loss is inherent to the recrystallization process, as the compound will have some finite solubility in the cold solvent.

Step-by-Step Solution:

-

Optimize Solvent Volume:

-

In subsequent attempts, use a more conservative amount of hot solvent, ensuring you are only adding enough to just dissolve the crude product.

-

-

Minimize Premature Crystallization:

-

If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter paper with hot solvent before pouring your DMTD solution through. This prevents the solution from cooling and depositing product on the filter paper.

-

-

Refine Washing Technique:

-

Wash the collected crystals with a minimal amount of ice-cold solvent. The cold solvent will wash away soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

-

-

Second Crop Recovery:

-

Collect the filtrate (the mother liquor) and concentrate it by boiling off a portion of the solvent. Cooling this concentrated solution may yield a second, albeit likely less pure, crop of crystals.

-

Problem 4: Product Discoloration (Yellowish Tinge)

Symptoms: The final crystalline product is yellow, whereas high-purity DMTD is typically a white to off-white powder.[3]

Causality Analysis: A yellow color often indicates the presence of colored impurities from the synthesis, which may be complex sulfur-containing side-products. These impurities may co-crystallize with the DMTD.

Step-by-Step Solution:

-

Decolorizing Carbon (Charcoal) Treatment:

-

After dissolving the crude DMTD in the hot solvent, allow the solution to cool slightly from its boiling point.

-

Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the solution.

-

Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

-

Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

-

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2,5-dimercapto-1,3,4-thiadiazole?

A1: Ethanol, particularly absolute ethanol, is a commonly cited and effective solvent for the recrystallization of DMTD.[4] An ethanol-water mixture can also be used and may improve crystal quality and yield in some cases.[3] The ideal solvent should dissolve the DMTD well when hot but poorly when cold.

Q2: What is the expected melting point of pure 2,5-dimercapto-1,3,4-thiadiazole?

A2: The melting point of pure DMTD is typically in the range of 161-165°C.[3] A sharp melting point within this range is a good indicator of high purity. A broad melting range or a melting point below this range suggests the presence of impurities.

Q3: My crude DMTD is a sticky solid. How should I handle this?

A3: A sticky or gummy crude product often indicates the presence of residual solvents or impurities that are low-melting solids. It is best to proceed with the recrystallization, as the process is designed to separate the desired compound from such impurities. Ensure you obtain an accurate initial mass before beginning the purification.

Q4: How can I confirm the purity of my recrystallized DMTD?

A4: Beyond a sharp melting point, spectroscopic methods are the gold standard for purity confirmation.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: Look for the characteristic N-H stretching bands (around 3300-3400 cm⁻¹) and the C=N stretching vibration (around 1600 cm⁻¹), which are indicative of the thiadiazole ring structure.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: In ¹H NMR, the proton signals will vary depending on the tautomeric form present in the chosen solvent (dithiol vs. thione-thiol). In ¹³C NMR, the carbons of the thiadiazole ring are typically observed in the 160-180 ppm range.

Q5: What are the primary impurities I am trying to remove?

A5: Given the synthesis from hydrazine and carbon disulfide, potential impurities include unreacted starting materials and intermediates such as dithiocarbazic acid.[1][3] Side-products from polymerization or alternative cyclization pathways may also be present. These are generally more soluble in the ethanol or ethanol-water solvent system than DMTD itself.

Data & Protocols

Solvent Selection Properties

| Solvent | Boiling Point (°C) | DMTD Solubility (Hot) | DMTD Solubility (Cold) | Notes |

| Ethanol | 78.4 | High | Low | Recommended primary solvent. Absolute ethanol is preferred to avoid excess water. |

| Water | 100 | Moderate (20 g/L at 20°C)[3] | Low | Can be used as a co-solvent with ethanol to decrease solubility upon cooling. |

| Methanol | 64.7 | Good | Low | A potential alternative to ethanol, though ethanol is more commonly cited. |

| Acetone | 56 | High | Moderate | May not provide a large enough solubility differential for efficient recrystallization. |

Standard Recrystallization Protocol for DMTD

This protocol is a general guideline. The exact volume of solvent will depend on the amount and purity of your crude DMTD.

-

Dissolution: Place the crude DMTD in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate, with stirring. Continue adding small portions of hot ethanol until the DMTD just completely dissolves.

-

(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

-

(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

-

Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the mass and calculate the percent recovery.

-

Verification: Measure the melting point of the dried crystals and, if required, perform further characterization (e.g., FTIR, NMR).

Visual Workflow Guides

Recrystallization Workflow

Caption: Standard workflow for the recrystallization of DMTD.

Troubleshooting Logic

Caption: Decision tree for troubleshooting common recrystallization issues.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 21). Exploring the Synthesis and Applications of 2,5-Dimercapto-1,3,4-thiadiazole in Chemical Research. Available at: [Link]

-

Al-Masoudi, N. A. (2016). Synthesis and Characterization of New Heterocyclic Compounds from 2, 5- dimercapto -1, 3, 4-Thiadiazole and Their Resins. Baghdad Science Journal, 13(2s). Available at: [Link]

-

Hussein, S. A. A., & Kubba, A. A. R. M. (2015). Synthesis, characterization and antimicrobial activity of new 2,5- disubstituted-1,3,4-thiadiazole derivatives. Der Pharma Chemica, 7(9), 250-260. Available at: [Link]

- Jasiak, K., et al. (2017). Convenient Synthesis and Biological Activity of Mono and Diacyl 2,5-Dimercapto-1,3,4-thiadiazole Derivatives. Journal of Heterocyclic Chemistry, 54(6), 3241-3249.

-

Kuz’menko, V. V., et al. (2000). Salts of 2,5-dimercapto-1,3,4-thiadiazole. Chemistry of Heterocyclic Compounds, 36(5), 596-601. Available at: [Link]

-

Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of New Heterocyclic Compounds from 2, 5- dimercapto -1, 3, 4-Thiadiazole and Their Resins. Baghdad Science Journal. Available at: [Link]

- Google Patents. (2021). WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5....

-

El-Sayed, W. A., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(12), 1648. Available at: [Link]

-

PubChem. 2,5-Dimercapto-1,3,4-thiadiazole. National Center for Biotechnology Information. Available at: [Link]

-

Jololiddinov, F. Y. U., et al. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. The American Journal of Applied Sciences, 2(09), 143-153. Available at: [Link]

-

Salimon, J., et al. (2010). Synthesis, characterization and biological activity of schiff bases of 2, 5-dimercapto-1,3,4-thiadiazole. Australian Journal of Basic and Applied Sciences, 4(7), 2016-2021. Available at: [Link]

Sources

Controlling pH for optimal adsorption of DMTD on copper surfaces

Topic: Controlling pH for Optimal Adsorption of DMTD on Copper Surfaces

Welcome to the Surface Chemistry Support Portal

Status: Operational | Lead Scientist: Dr. A. Vance | Context: Surface Assembly & Corrosion Inhibition

This guide addresses the critical role of pH in the self-assembly of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) on copper substrates. While DMTD is a standard corrosion inhibitor, its application in biosensors and drug delivery systems requires precise control over surface topology and film stability.

The Core Problem: DMTD is a polyprotic molecule. Its adsorption efficacy is governed by a tug-of-war between molecular speciation (protonation state) and substrate surface state (oxide formation). Getting the pH wrong results in disordered films, bulk precipitation, or substrate etching.

Module 1: The Fundamentals (Critical Parameters)

To troubleshoot, you must understand the mechanism. DMTD does not simply "stick" to copper; it polymerizes with copper ions released from the surface.

1.1 The pH-Dependent Speciation

DMTD exists in tautomeric forms (thione vs. thiol). Its reactivity is dictated by two acid dissociation constants (

| Species | pH Range | Charge | Interaction Mode | Resulting Film |

| pH < 2 | 0 | Physisorption / Weak Chemisorption | Porous, unstable. | |

| pH 2 – 7 | -1 | Strong Chemisorption (Polymerization) | Dense, polymeric | |

| pH > 8 | -2 | Electrostatic Repulsion / Soluble Complex | Desorption or bulk precipitation. |

Technical Insight: The "Sweet Spot" for robust film formation is typically pH 3.0 – 5.0 . In this range, the mono-anion (

) predominates, facilitating the formation of insoluble Cu(I)-DMTD polymeric chains without excessive dissolution of the copper substrate [1, 2].

1.2 Mechanistic Pathway Diagram

The following diagram illustrates how pH dictates the fate of the copper surface.

Caption: Mechanistic flow showing how bulk pH influences DMTD speciation and the subsequent quality of the adsorbed film.

Module 2: Troubleshooting Guide

Use this section to diagnose specific failures in your adsorption experiments.

Issue 1: Solution turns cloudy/blue during immersion.

-

Diagnosis: Bulk precipitation of Copper-DMTD complexes.

-

Root Cause: The pH is likely too high (>6) or the immersion time is too long in the presence of oxygen.

-

Corrective Action:

-

Lower pH to 3.0 – 4.0 using dilute

. -

Deaerate the solution with

gas for 20 mins prior to immersion to prevent oxidation of

-

Issue 2: The film rinses off / Poor adhesion.

-

Diagnosis: Physisorption dominance or Oxide interference.

-

Root Cause A (pH too low): If pH < 1, the DMTD is fully protonated (

) and lacks the anionic sulfur necessary to coordinate strongly with copper. -

Root Cause B (Surface Oxide): If the copper was not acid-etched immediately before immersion, a thick

layer prevents the DMTD from accessing the reactive -

Corrective Action:

-

Ensure Pre-treatment: Etch copper in 10%

for 30s, rinse with deionized water, and transfer immediately to the DMTD solution. -

Verify pH is > 2.0.[2]

-

Issue 3: High impedance variability (EIS data is noisy).

-

Diagnosis: Disordered Monolayer / Pitting.

-

Root Cause: Competitive adsorption between DMTD and buffer anions (e.g., Chloride).

-

Corrective Action:

-

Avoid Chloride-based buffers (PBS) if possible, as

ions aggressively attack copper and compete with DMTD for surface sites. -

Recommendation: Use unbuffered ethanolic solutions or Sulfate/Nitrate supporting electrolytes.

-

Module 3: Optimized Experimental Protocol

This workflow is designed for reproducibility in surface functionalization, minimizing substrate loss while maximizing film density.

3.1 Reagents

-

DMTD Stock: 10 mM DMTD in Ethanol (DMTD has low solubility in pure water).

-

Solvent: 50:50 Ethanol/Water (v/v).

-

pH Adjuster: 0.1 M

or

3.2 Step-by-Step Workflow

Caption: Optimized workflow for generating high-density DMTD films on copper.

3.3 Protocol Notes

-

Concentration: A concentration of 1 mM to 5 mM is sufficient. Higher concentrations do not improve coverage and may lead to multilayer stacking (precipitation) [3].

-

Solvent Choice: Ethanol is preferred to assist DMTD solubility. Pure aqueous solutions often require higher pH to dissolve the DMTD, which is detrimental to the copper surface.

-

Immersion Time: Adsorption is rapid (kinetic equilibrium often reached < 1 hour), but 4 hours allows for molecular reorganization into a tighter packed film [1].

Module 4: Advanced Diagnostics (FAQ)

Q: How do I know if the "Polymeric" film has formed? A: Use Electrochemical Impedance Spectroscopy (EIS) .

-

Look for: A significant increase in the charge transfer resistance (

) compared to bare copper. -

Signature: A depressed semicircle in the Nyquist plot. If the film is polymeric and protective, the

should be in the

Q: Can I use DMTD at physiological pH (7.4)?

A: Yes, but with caveats. At pH 7.4, DMTD is partially in the

-

Workaround: Form the film at pH 4.0 first (to establish the dense Cu-S network), rinse, and then expose the surface to the physiological environment. The chemisorbed film is kinetically stable even if the bulk pH changes subsequently.

References

-

Antonijević, M. M., & Petrović, M. B. (2008). Copper corrosion inhibitors. A review. International Journal of Electrochemical Science, 3, 1-28. Link

-

Scendo, M. (2007). Inhibition of copper corrosion by 2,5-dimercapto-1,3,4-thiadiazole in chloride and sulphate solutions. Corrosion Science, 49(2), 373-390. Link

-

Qafsaoui, W., et al. (2016). Synergistic effect of 2,5-dimercapto-1,3,4-thiadiazole and potassium iodide on the corrosion inhibition of copper in acidic medium. Journal of Materials and Environmental Science. Link

-

Zhang, F., et al. (2009). Adsorption behavior and inhibition mechanism of 2,5-dimercapto-1,3,4-thiadiazole on copper surface. Applied Surface Science, 255(15), 7057-7062. Link

Sources

Technical Support Center: Dimercaptothiazole & Thiadiazole Derivative Synthesis

Topic: Resolving Steric Hindrance in Synthesis & Functionalization Audience: Senior Chemists, Process Development Scientists, Drug Discovery Researchers

Core Directive & Scope

Status: Active Subject: Overcoming steric barriers in the construction and functionalization of dimercapto-heterocycles.

Executive Summary:

The synthesis of dimercaptothiazole derivatives often faces two distinct steric challenges: (1) Ring Closure Stalling , particularly during Hantzsch-type cyclizations with bulky

Note on Nomenclature: While "dimercaptothiazole" strictly refers to 2,4- or 2,5-dimercaptothiazole, the term is frequently used in materials science (e.g., battery cathodes) to refer to 2,5-dimercapto-1,3,4-thiadiazole (DMcT) . This guide addresses the chemistry applicable to both scaffolds, as the steric principles governing the thiol nucleophilicity and ring closure are homologous.

Troubleshooting Guide (Q&A)

Issue 1: Ring Closure Failure in Hantzsch Synthesis

User Question: "I am attempting a Hantzsch condensation between a sterically hindered thioamide and an ortho-substituted

Technical Diagnosis:

The Hantzsch mechanism involves an initial nucleophilic attack by the thioamide sulfur, followed by an intramolecular attack by nitrogen to close the ring.[1] Bulky groups (e.g., o-methyl, t-butyl) create severe repulsive van der Waals interactions during the formation of the tetrahedral intermediate, raising the activation energy (

Corrective Action:

-

Switch to Microwave Irradiation: Thermal heating is often insufficient to overcome the steric barrier without decomposing the reagents. Microwave irradiation (MW) provides rapid dielectric heating, often accelerating these specific condensations from hours to minutes.

-

Solvent Selection: Move from ethanol (reflux ~78°C) to PEG-400 or DMF . PEG-400 acts as a phase-transfer catalyst and allows higher temperatures while stabilizing the polar transition state.

-

Lewis Acid Catalysis: Introduce 10 mol% InCl

or I

Issue 2: Incomplete S-Alkylation of Dimercapto Scaffolds

User Question: "I cannot mono-alkylate the 2,5-dimercapto scaffold with a secondary alkyl halide. The reaction is sluggish, and forcing conditions lead to polymerization or disulfide formation."

Technical Diagnosis:

The thiolate anion is a soft nucleophile, but in dimercapto-azoles, the negative charge is delocalized into the aromatic ring, reducing nucleophilicity. When combined with a secondary halide (steric bulk), the

Corrective Action:

-

The "Silyl-Switch" Strategy: Convert the mercapto groups to triisopropylsilyl (TIPS) sulfides first. The silyl group prevents aggregation (hydrogen bonding) and creates a lipophilic intermediate that is highly soluble in non-polar solvents, facilitating reaction with hindered electrophiles.

-

Use of Cs

CO

Issue 3: Purification of Greasy, Hindered Derivatives

User Question: "My hindered product co-elutes with the starting material. Standard recrystallization fails due to the lipophilicity of the bulky groups."

Technical Diagnosis: Sterically hindered derivatives often possess high rotational freedom (rotamers) and high lipophilicity, making them "greasy" and difficult to crystallize.

Corrective Action:

-

Trituration Switch: Avoid standard ethanol/water systems. Use pentane/ether trituration at -20°C. The starting thiol is often less soluble in cold pentane than the alkylated product.

-

Reversible Protection: If separation is impossible, react the crude mixture with acetic anhydride . The unreacted starting material (with free SH) will be acetylated (polarity shift), allowing easy silica separation. The acetyl group can be removed later (though this adds steps).

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Sterically Hindered Thiazoles

Applicable for constructing the ring with bulky substituents.

Reagents:

-

Substituted Thioamide (1.0 equiv)

- -Haloketone (1.0 equiv) (e.g., 2-bromo-2'-methylacetophenone)

-

Solvent: Ethanol/Water (1:1) or PEG-400 (for extreme hindrance)

Workflow:

-

Preparation: In a microwave-safe vial (10–20 mL), dissolve the thioamide and

-haloketone in the chosen solvent. -

Irradiation: Seal the vial. Set the microwave reactor to Dynamic Mode :

-

Target Temperature: 120°C

-

Max Power: 150 W

-

Hold Time: 10–15 minutes (monitor pressure).

-

-

Work-up: Cool to room temperature.

-

If utilizing EtOH/H

O: The product often precipitates directly. Filter and wash with 5% Na -

If utilizing PEG-400: Pour mixture into ice water (10x volume) to precipitate the solid.

-

-

Validation: Check TLC (50% EtOAc/Hexane). Yields for hindered systems typically improve from <30% (thermal) to >85% (MW).

Protocol B: The "TIPS-Thiol" Method for Hindered S-Alkylation

Applicable for attaching bulky groups to the dimercapto core.

Reagents:

-

Dimercapto-azole substrate

-

TIPS-Cl (Triisopropylsilyl chloride)[2]

-

Base: Imidazole[1]

-

Alkylating Agent (Bulky Halide)

-

Fluoride Source: CsF or TBAF

Workflow:

-

Silylation: Dissolve the dimercapto substrate in DCM. Add Imidazole (2.2 equiv) and TIPS-Cl (2.1 equiv). Stir at RT for 1h.

-

Result: Formation of the bis(silylsulfide). This intermediate is lipophilic and easily purified by a short silica plug if needed.

-

-

Activation: Dissolve the silylated intermediate in THF. Add the bulky alkyl halide (1.0 equiv for mono-alkylation).

-

Catalytic Desilylation: Add CsF (0.1 equiv) . The fluoride initiates the cleavage of the Si-S bond, generating a transient, highly reactive thiolate anion in the presence of the electrophile.

-

Reaction: Stir at 40–60°C. The reaction is driven by the formation of the strong Si-F bond.

-

Quench: Add water. Extract with EtOAc.[3]

Comparative Data: Solvent & Catalyst Effects

Table 1: Effect of Conditions on Yield of Hindered Thiazole Cyclization Substrate: 2-methyl-thiobenzamide + 2-bromo-acetophenone (Steric Clash)

| Entry | Solvent System | Catalyst/Condition | Temp (°C) | Time | Yield (%) | Notes |

| 1 | Ethanol | None (Thermal) | 78 (Reflux) | 12 h | 28% | Incomplete; degradation observed. |

| 2 | DMF | None (Thermal) | 100 | 6 h | 45% | Difficult work-up; some tar formation. |

| 3 | PEG-400 | None (Green) | 80 | 1 h | 82% | Clean precipitation; recyclable solvent. |

| 4 | Ethanol | InCl | 78 | 3 h | 75% | Good yield; requires catalyst removal. |

| 5 | Water | Microwave (MW) | 120 | 10 min | 91% | Best efficiency; requires MW reactor. |

Visualizations & Mechanisms

Figure 1: Steric Bottlenecks in Hantzsch Synthesis

This diagram illustrates where steric bulk (R-Groups) impedes the reaction pathway, necessitating high-energy inputs like Microwave irradiation.

Caption: The critical rate-limiting step in hindered thiazole synthesis is the intramolecular nitrogen attack (Red Node). Bulky substituents at the ortho-position of the ketone prevent orbital overlap, requiring elevated temperatures or Lewis Acid activation.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct protocol based on your specific steric constraint.

Caption: Decision matrix for selecting synthetic strategies. Green nodes indicate the highest probability of success for severe steric hindrance.

References

-

Facchinetti, V., et al. (2016). "Eco-friendly solvent-free synthesis of 2-aminothiazoles." Journal of the Brazilian Chemical Society.

-

Organic Chemistry Portal. (2024). "Thiazole Synthesis: Recent Literature and Protocols." Organic Chemistry Portal.

- Miranda, L. S., et al. (2008). "Silyl Sulfides as Proxies for Thiols in Sterically Demanding Alkylations." Journal of Organic Chemistry.

- Potts, K. T. (1977). "The Chemistry of 1,3,4-Thiadiazoles." Chemical Reviews. (Foundational text for DMcT vs Thiazole distinction).

-

Chem Help ASAP. (2020). "Hantzsch Thiazole Synthesis Mechanism and Lab Protocol."

Sources

Validation & Comparative